2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

Description

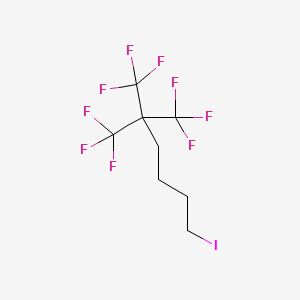

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane is a highly fluorinated alkane derivative with the molecular formula C₆H₅F₁₃I. Its structure features:

- Two trifluoromethyl (-CF₃) groups at the C2 position.

- An iodine atom at the C6 terminal.

- Three fluorine atoms at the C1 position.

This compound’s extensive fluorination contributes to exceptional thermal stability, chemical inertness, and hydrophobicity.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVUHMRDFNBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a hexane derivative with trifluoromethylating agents such as trifluoromethylsilane or sodium trifluoroacetate, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the development of bioactive molecules.

Medicine: It is investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.

Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane involves its interaction with molecular targets through its trifluoromethyl and iodine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Halogenated Hexane Derivatives

Example Compound : 1,2,5,6-Tetrabromohexane (CAS: 58443-86-0)

- Substituents : Bromine atoms at C1, C2, C5, and C5.

- Molecular Weight : 389.65 g/mol.

- Key Differences :

- Reactivity : Bromine is less electronegative and a poorer leaving group compared to iodine, reducing its utility in substitution reactions .

- Physical Properties : Higher density (due to bromine’s atomic mass) but lower thermal stability than fluorinated analogs.

- Applications : Primarily used as a flame retardant or intermediate in organic synthesis.

| Property | Target Compound | 1,2,5,6-Tetrabromohexane |

|---|---|---|

| Halogen Type | Iodine (C6) | Bromine (C1, C2, C5, C6) |

| Molecular Weight | ~532.05 g/mol (estimated) | 389.65 g/mol |

| Key Reactivity | High (Iodine as leaving group) | Moderate (Bromine reactivity) |

| Thermal Stability | High (due to -CF₃ groups) | Moderate |

Shorter-Chain Fluorinated Alkanes

Example Compound : 1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane (CAS: 374-51-6)

- Substituents : Two -CF₃ groups at C2 and three fluorine atoms at C1 and C3.

- Molecular Weight : 300.05 g/mol.

- Key Differences :

| Property | Target Compound | 1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane |

|---|---|---|

| Chain Length | C6 | C3 |

| Boiling Point | Higher (estimated) | Lower |

| Applications | Synthesis intermediate | Dielectric fluids, refrigerants |

Fluorinated Amines

Example Compound : (2S)-1,1,1-Trifluorohexan-2-amine (CAS: 1344635-30-8)

- Substituents : Amine group at C2 and three fluorine atoms at C1.

- Molecular Weight : 155.16 g/mol.

- Key Differences :

- Functionality : The amine group introduces polarity and basicity, enabling salt formation or coordination chemistry.

- Reactivity : Amines participate in nucleophilic addition, whereas the iodine in the target compound facilitates substitution.

- Applications : Pharmaceutical intermediates vs. fluorinated materials synthesis .

Aromatic Fluorinated Compounds

Example Compound: 4'-(3,5-Bis(trifluoromethyl)phenyl)-2,2':6',2''-terpyridine (CAS: Not provided)

- Substituents : -CF₃ groups on an aromatic ring.

- Key Differences :

Research Findings and Implications

Thermal and Chemical Stability: The trifluoromethyl groups in the target compound enhance resistance to oxidation and thermal degradation compared to non-fluorinated alkanes .

Reactivity : The iodine atom’s position at C6 makes it susceptible to displacement in Suzuki or Ullmann couplings, unlike brominated analogs .

Material Properties : Fluorinated alkanes with long chains (e.g., hexane backbone) exhibit reduced volatility and increased lubricity, advantageous in high-performance coatings .

Solid-State Behavior : While direct data is lacking, fluorinated terpyridines suggest that -CF₃ groups could influence the target compound’s crystallinity via steric and electronic effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane with high purity?

Methodological Answer: Synthesis typically involves sequential fluorination and iodination steps. A scalable approach adapts trifluoromethylation methods (e.g., using CF₃I with a base like K₂CO₃ under anhydrous conditions at elevated temperatures) . For iodination, electrophilic substitution or halogen exchange reactions (e.g., using KI in the presence of oxidizing agents) may be employed. Continuous flow reactors improve yield and purity by enhancing reaction control . Post-synthesis, purification via fractional distillation or preparative HPLC is critical to isolate the compound from byproducts like unreacted precursors or dehalogenated derivatives.

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethyl (-CF₃) and trifluorohexane (-CF₂CF₂-) groups, while ¹H NMR resolves the iodohexane chain.

- Mass Spectrometry (EI-MS): High-resolution MS confirms molecular weight (e.g., expected [M]⁺ peak for C₈H₅F₉I) and fragmentation patterns .

- Elemental Analysis: Validates stoichiometric ratios of C, H, F, and I.

- X-ray Crystallography: Resolves spatial arrangement of substituents, particularly the iodine atom’s position .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer: Store in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent photodegradation and moisture absorption. Avoid contact with oxidizers (e.g., peroxides) or strong bases, which may induce dehalogenation or hydrolysis . Regularly monitor purity via GC-MS or HPLC to detect degradation products.

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to non-iodinated analogs?

Methodological Answer: The iodine atom serves as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions). For example, in aryl-aryl bond formation, the C–I bond’s moderate strength (vs. C–Br or C–Cl) balances reactivity and selectivity. Kinetic studies using DFT calculations can model transition states to compare activation energies with bromo/chloro analogs . Experimental validation involves monitoring reaction rates under identical conditions (e.g., 1 mol% Pd(PPh₃)₄, 80°C in DMF) .

Q. What mechanistic insights explain contradictory results in thermal stability studies of this compound?

Methodological Answer: Contradictions may arise from impurities (e.g., residual solvents or metal catalysts) or experimental conditions. Thermogravimetric analysis (TGA) under N₂ vs. air reveals oxidative degradation pathways. For instance, trifluoromethyl groups stabilize the backbone up to 250°C, while iodine may catalyze decomposition at higher temperatures. Controlled experiments with purified batches and isotopic labeling (e.g., ¹³C-F tags) clarify degradation mechanisms .

Q. How can computational methods predict the compound’s behavior in novel polymer matrices?

Methodological Answer: Molecular dynamics (MD) simulations model interactions between the compound and polymer chains (e.g., polyimides). Parameters include:

- Solubility: Hansen solubility parameters for fluorinated solvents vs. polymer matrices.

- Flexibility: Free volume analysis to assess how the bulky CF₃ and iodine groups affect chain packing.

- Thermal Expansion: Compare simulated coefficient of thermal expansion (CTE) with experimental data from thermomechanical analysis (TMA) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.